2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol
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Overview
Description
2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is a chemical compound with the molecular formula C10H13NO3 This compound is part of the naphthalene family, characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-nitronaphthalene, followed by hydroxylation to introduce the hydroxyl groups at the 1, 6, and 7 positions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound’s hydroxyl groups enable it to participate in hydrogen bonding and other interactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Similar in structure but lacks the hydroxyl groups at the 1, 6, and 7 positions.
6-Amino-1,2,3,4-tetrahydronaphthalene: Another related compound with different functional groups.
Uniqueness
2-Amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
46269-17-4 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-1,2,3,4-tetrahydronaphthalene-1,6,7-triol |
InChI |
InChI=1S/C10H13NO3/c11-7-2-1-5-3-8(12)9(13)4-6(5)10(7)14/h3-4,7,10,12-14H,1-2,11H2 |
InChI Key |
DTKDYAXITHKMGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(C1N)O)O)O |
Origin of Product |
United States |
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